2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-16(5-2)13-11(9-18)14(19)17-8-6-7-10(3)12(17)15-13/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIMMQQPKQDGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a tricyclic compound that belongs to the pyrimidine nucleoside analogues. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
- Molecular Formula : C14H17N3O2
- Molecular Weight : 259.309 g/mol
- IUPAC Name : 2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
- CAS Number : 306321-55-1
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 50 µg/mL against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 50 |
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
2. Anti-inflammatory Activity
The compound has been investigated for its potential as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. In vitro studies showed that the compound could effectively inhibit HLE activity, suggesting its utility in managing inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several pyrido[1,2-a]pyrimidine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that the presence of the diethylamino group significantly enhanced the antimicrobial properties compared to other derivatives lacking this functional group. The compound demonstrated potent activity against resistant strains of bacteria.
Case Study 2: Inhibition of HLE
A detailed pharmacological study assessed the inhibitory effects of this compound on HLE. The inhibition constant (K_i) was found to be exceptionally low at 0.0168 nM, indicating a strong binding affinity to the enzyme. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
- Anti-inflammatory Action : By inhibiting HLE, it reduces the breakdown of elastin in tissues, thereby mitigating inflammation and tissue damage associated with chronic inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The pyrido[1,2-a]pyrimidine scaffold allows diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
Table 1: Substituent and Molecular Comparison
The diethylamino group in the target compound distinguishes it from sulfur-containing (e.g., thiomorpholin-4-yl) or aromatic (e.g., benzylamide) analogs, influencing solubility, electronic effects, and steric interactions.
Bioisosterism and Drug Design
Evidence suggests bioisosterism between the pyrido[1,2-a]pyrimidine nucleus and 4-hydroxyquinolin-2-one, enabling interchangeable pharmacophore design . For example:
- 4-Hydroxyquinolin-2-one: Known for metal-chelating and anti-inflammatory properties.
- Pyrido-pyrimidine Core: Mimics quinoline’s planar structure while introducing nitrogen-rich heterocycles for improved binding diversity.
Q & A
Q. Key Quality Control Metrics :
| Parameter | Method | Target Purity |
|---|---|---|
| Purity | HPLC (>95%) | ≥98% |
| Structural Confirmation | NMR, X-ray crystallography | — |
Basic: How is the structure of this compound characterized in academic research?
Structural elucidation relies on:
- NMR Spectroscopy : To resolve aromatic protons and substituent patterns (e.g., diethylamino group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.6 ppm for CH₂) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₅H₂₀N₃O₂: Theoretical 282.16 g/mol).
- X-ray Crystallography : Programs like SHELXL resolve bond lengths and angles, critical for validating the pyrido-pyrimidine core .
Advanced: What experimental design challenges arise in optimizing the synthesis of this compound?
Key challenges include:
- Reagent Compatibility : Diethylamine’s nucleophilicity may require controlled pH to avoid side reactions (e.g., over-alkylation) .
- Catalyst Selection : Phosphoric acid or polyphosphoric acid improves condensation efficiency but demands precise temperature control (60–80°C) .
- Yield Optimization : Multi-step reactions often suffer from cumulative yield losses; orthogonal protection strategies may mitigate this .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrido-pyrimidine derivatives?
Discrepancies often stem from:
- Structural Analogues : Bioisosteric replacements (e.g., replacing 4-chlorophenyl with diethylamino groups) alter binding kinetics .
- Assay Variability : Standardize assays (e.g., "acetic acid writhing" for analgesic activity) and use positive controls to validate results .
- Computational Modeling : Molecular docking studies clarify interactions with targets (e.g., enzyme active sites) .
Advanced: What methodological approaches are used to study the mechanism of action of this compound?
- Kinetic Binding Assays : Measure IC₅₀ values for enzyme inhibition (e.g., fluorescence polarization assays).
- SAR Studies : Modify substituents (e.g., diethylamino vs. morpholino groups) to correlate structure with activity .
- Metabolic Stability Tests : Liver microsome assays assess pharmacokinetic profiles .
Advanced: How do crystallographic data from SHELX refinements address structural ambiguities?
- Twinned Data Refinement : SHELXL handles twinned crystals common in heterocyclic compounds, improving R-factor accuracy .
- Hydrogen Bonding Networks : Resolve intermolecular interactions critical for understanding solid-state stability .
Advanced: What strategies validate structure-activity relationships (SAR) for pyrido-pyrimidine derivatives?
- Systematic Substituent Variation : Replace the diethylamino group with piperazine or morpholine to test electronic effects .
- In Silico Screening : Use DFT calculations to predict charge distribution and polar surface areas .
- Biological Profiling : Compare IC₅₀ across analogues in standardized assays (e.g., cytotoxicity, enzyme inhibition) .
Advanced: How do impurities in synthesized batches impact experimental reproducibility?
- Byproduct Identification : LC-MS detects common impurities like unreacted chloro precursors or oxidation byproducts .
- Recrystallization Solvents : Ethanol/water mixtures improve purity by removing hydrophilic impurities .
- Batch Consistency : Implement QC protocols (e.g., ≥3 independent syntheses) to ensure reproducibility in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
